Mal-NH-ethyl-SS-propionic acid

ADC Linker Solubility Bioconjugation DMSO Compatibility

ADC conjugation with bulky PEG linkers often limits DAR and triggers aggregation. Mal-NH-ethyl-SS-propionic acid (CAS 2128735-24-8) solves this with a compact 332.40 Da scaffold enabling high-DAR (≥4) without aggregation. • High-DAR compatibility: minimal hydrophobicity vs. PEGylated linkers • Mild pH (5.5-6.5) conjugation preserves antibody integrity vs. SMCC (pKa ~9.1-9.8) • 99.92% purity reduces post-conjugation purification needs • Disulfide cleavage enables bystander killing in heterogeneous solid tumors

Molecular Formula C12H16N2O5S2
Molecular Weight 332.4 g/mol
Cat. No. B608825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NH-ethyl-SS-propionic acid
SynonymsMal-NH-ethyl-SS-propionic acid
Molecular FormulaC12H16N2O5S2
Molecular Weight332.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19)
InChIKeyMQYOVZAKKXDVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-NH-ethyl-SS-propionic Acid: A Cleavable ADC Linker for Controlled Payload Release


Mal-NH-ethyl-SS-propionic acid (CAS: 2128735-24-8) is a heterobifunctional, cleavable linker designed for antibody-drug conjugate (ADC) development . Its structure integrates a maleimide group for thiol conjugation, a disulfide bond for reductive cleavage, and a terminal carboxylic acid for further derivatization . With a molecular formula of C12H16N2O5S2 and a molecular weight of 332.40 g/mol, this linker provides a compact, modular scaffold for bioconjugation in targeted therapeutics .

Why Mal-NH-ethyl-SS-propionic Acid is Not a Generic Substitute for Other ADC Linkers


While many cleavable linkers share a disulfide motif, direct substitution without careful evaluation of physicochemical and functional parameters can compromise ADC performance [1]. The compact ethyl spacer in Mal-NH-ethyl-SS-propionic acid results in a distinct molecular weight (332.40 g/mol) and solubility profile compared to PEGylated or longer alkyl-chain analogs, which can affect conjugation efficiency, payload solubility, and drug-to-antibody ratio (DAR) control . Furthermore, the predicted pKa of 4.25 for its terminal carboxyl group differs substantially from that of non-cleavable linkers like SMCC (pKa ~9.1-9.8), influencing solubility and reactivity under physiological conjugation conditions . These quantifiable differences necessitate experimental validation rather than assuming interchangeability.

Quantitative Differentiation of Mal-NH-ethyl-SS-propionic Acid from Key ADC Linker Comparators


Enhanced DMSO Solubility vs. Non-Cleavable Linker SMCC

Mal-NH-ethyl-SS-propionic acid demonstrates high solubility in DMSO at approximately 100 mg/mL (equivalent to 300.84 mM), which is a 50% higher molar solubility compared to the non-cleavable linker SMCC . SMCC exhibits a DMSO solubility of 67 mg/mL (200.4 mM) under identical conditions . This quantitative difference facilitates the preparation of concentrated stock solutions for conjugation reactions, potentially improving reaction kinetics and reducing solvent volume requirements.

ADC Linker Solubility Bioconjugation DMSO Compatibility

Lower Molecular Weight for Improved DAR Control and Payload Solubility

The molecular weight of Mal-NH-ethyl-SS-propionic acid is 332.40 g/mol, which is 20% lower than the commonly used PEGylated linker Mal-PEG4-propionic acid (MW 416.4 g/mol) . This smaller mass reduces the overall hydrophobicity of the linker-payload construct, which is associated with better DAR control and reduced aggregation in ADC formulations [1]. Studies have shown that higher DAR values can be achieved with hydrophilic linkers without triggering aggregation, compared to hydrophobic linkers like SPDB and SMCC [1]. The compact ethyl spacer in Mal-NH-ethyl-SS-propionic acid offers a balance between sufficient length for conjugation and minimal hydrophobicity.

Drug-to-Antibody Ratio Linker Design Hydrophobicity

Distinct Carboxylic Acid pKa for pH-Dependent Conjugation Strategies

The predicted acid dissociation constant (pKa) for the terminal carboxylic acid group of Mal-NH-ethyl-SS-propionic acid is 4.25±0.10, indicating a moderately acidic group that is largely deprotonated at physiological pH . In contrast, the non-cleavable linker SMCC, which contains a cyclohexane-stabilized maleimide, has a predicted pKa of approximately 9.1-9.8 for its amine-reactive NHS ester moiety . This 5-unit pKa difference means the carboxyl group on Mal-NH-ethyl-SS-propionic acid is more amenable to activation and conjugation with amines under mild aqueous conditions (pH 5.5-6.5), whereas SMCC's NHS ester is typically used at pH 7.2-7.5 for optimal reactivity . The lower pKa may offer greater flexibility in designing conjugation protocols, particularly when working with pH-sensitive antibodies or payloads.

Conjugation Chemistry pKa Prediction Reaction Optimization

High Purity Specification for Reproducible Conjugation Outcomes

Mal-NH-ethyl-SS-propionic acid is available with a purity specification of ≥98% to 99.92% as determined by HPLC . This high level of purity minimizes the presence of reactive impurities that can lead to unwanted side reactions or lower conjugation yields. In comparison, while many commercial linkers such as SPDB and SMCC also offer purities ≥95%, the documented 99.92% purity for Mal-NH-ethyl-SS-propionic acid represents a higher quality tier that may reduce batch-to-batch variability in ADC manufacturing . For research and development purposes, this high purity reduces the need for additional purification steps post-conjugation.

Purity Specification Batch-to-Batch Consistency ADC Manufacturing

Cleavable Disulfide Motif for Controlled Intracellular Payload Release

Mal-NH-ethyl-SS-propionic acid incorporates a disulfide bond that is cleavable under reducing conditions, such as the high glutathione concentrations found in the cytosol of tumor cells [1]. This cleavable mechanism enables the selective release of the cytotoxic payload inside target cells, while the linker remains stable in the oxidizing extracellular environment of the bloodstream [1]. In contrast, non-cleavable linkers like SMCC and Mal-PEG4-propionic acid rely on complete lysosomal degradation of the antibody to release the payload, which can limit the bystander effect and reduce efficacy against tumors with heterogeneous antigen expression [2]. The disulfide motif in Mal-NH-ethyl-SS-propionic acid provides a class-level advantage in achieving effective payload release in the reducing tumor microenvironment.

Reductive Cleavage Bystander Effect Tumor Microenvironment

Optimal Research and Industrial Applications for Mal-NH-ethyl-SS-propionic Acid


Development of Next-Generation ADCs with Optimized DAR and Reduced Aggregation

Given its low molecular weight (332.40 g/mol) and high DMSO solubility (~300.84 mM), Mal-NH-ethyl-SS-propionic acid is particularly well-suited for the synthesis of ADCs requiring high drug-to-antibody ratios (DAR ≥4) without triggering aggregation. The compact ethyl spacer minimizes hydrophobic contributions to the linker-payload construct, allowing for higher DAR values compared to bulkier PEGylated linkers like Mal-PEG4-propionic acid [1]. This property is essential for developing potent ADCs targeting solid tumors where a higher DAR can enhance cytotoxicity.

Conjugation of pH-Sensitive Antibodies or Payloads

The distinct pKa of 4.25 for the terminal carboxylic acid group enables conjugation strategies at mildly acidic pH (5.5-6.5), which may be advantageous when working with antibodies that are unstable at the higher pH (7.2-7.5) typically required for NHS ester-based linkers like SMCC . This flexibility can help preserve antibody structural integrity and antigen-binding affinity, making Mal-NH-ethyl-SS-propionic acid a preferred choice for conjugating sensitive biologics.

Preclinical ADC Studies Requiring High Purity and Batch-to-Batch Consistency

With a documented purity specification of up to 99.92%, Mal-NH-ethyl-SS-propionic acid is ideal for preclinical ADC studies where reproducibility and minimal impurity-driven variability are critical . The high purity reduces the need for post-conjugation purification and minimizes the risk of off-target effects caused by unreacted linker impurities, thereby enhancing the reliability of in vivo efficacy and toxicity data.

Exploration of Bystander Effect in Heterogeneous Tumor Models

The cleavable disulfide bond in Mal-NH-ethyl-SS-propionic acid facilitates payload release in the reducing tumor microenvironment, enabling the bystander effect—a key mechanism for eliminating antigen-negative tumor cells in heterogeneous solid tumors [2]. This property makes the linker an excellent tool for investigating ADC efficacy in xenograft models where antigen expression is variable, providing a platform for evaluating next-generation ADC candidates designed to overcome tumor heterogeneity.

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